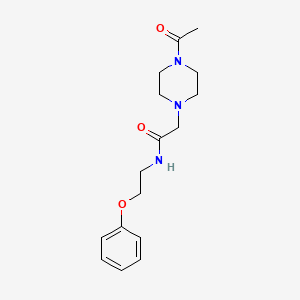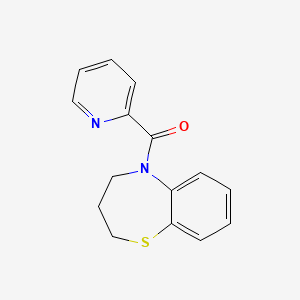
2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is also known as PHA-848125 and belongs to the class of piperazine derivatives.
Mécanisme D'action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide involves the inhibition of CDKs, which are enzymes that play a crucial role in the regulation of the cell cycle. By inhibiting CDKs, the compound can prevent the proliferation of cancer cells and induce cell death. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent anti-cancer activity in various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide in lab experiments is its potent inhibitory activity against CDKs. This makes it a promising candidate for the treatment of various types of cancer. Additionally, the compound has been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases. However, the compound has some limitations in lab experiments. It is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, the compound has been found to exhibit some toxicity in certain cell lines, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide. One direction is to further investigate its anti-cancer activity in different types of cancer cells. Another direction is to explore its potential as a treatment option for inflammatory diseases. Additionally, there is a need to develop more efficient methods for the administration of the compound in vivo, such as the use of nanotechnology-based delivery systems. Finally, more studies are needed to assess the safety and toxicity of the compound in vivo, which will be crucial for its eventual use in clinical settings.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its potent inhibitory activity against CDKs and anti-inflammatory properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions for the study of this compound are diverse and offer exciting opportunities for the development of new therapies.
Méthodes De Synthèse
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide involves the reaction of 4-acetylpiperazine with 2-phenoxyethanol in the presence of acetic anhydride and triethylamine. The reaction occurs at room temperature and yields the desired compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from suitable solvents.
Applications De Recherche Scientifique
2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. This makes it a promising candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-14(20)19-10-8-18(9-11-19)13-16(21)17-7-12-22-15-5-3-2-4-6-15/h2-6H,7-13H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVDQSUEKWNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)
![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)


![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)

![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

